molecular formula C12H19NO3 B094579 1-(2,3,4-Trimethoxyphenyl)propan-2-amine CAS No. 1082-23-1

1-(2,3,4-Trimethoxyphenyl)propan-2-amine

Cat. No.: B094579
CAS No.: 1082-23-1
M. Wt: 225.28 g/mol
InChI Key: LWDQPPLPHGXYLG-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenyl)propan-2-amine is a chemical compound with the molecular formula C12H19NO3. It is known for its structural similarity to other phenethylamines and amphetamines, which are compounds often studied for their psychoactive properties. This compound is characterized by the presence of three methoxy groups attached to the benzene ring, which can influence its chemical behavior and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,4-Trimethoxyphenyl)propan-2-amine can be synthesized through several methods. One common approach involves the reduction of 2,3,4-trimethoxyphenylacetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trimethoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous THF.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or secondary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3,4-trimethoxyphenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin receptor agonist, influencing the release and reuptake of serotonin. This interaction can lead to altered mood, perception, and cognition. The compound may also affect other neurotransmitter systems, including dopamine and norepinephrine pathways .

Comparison with Similar Compounds

1-(2,3,4-Trimethoxyphenyl)propan-2-amine is similar to other phenethylamines and amphetamines, such as:

    2,3,4-Trimethoxyamphetamine (TMA-3): Shares the same methoxy substitution pattern but differs in the position of the amine group.

    2,5-Dimethoxy-4-methylamphetamine (DOM): Has a different substitution pattern on the benzene ring.

    3,4-Methylenedioxyamphetamine (MDA): Contains a methylenedioxy group instead of methoxy groups.

Uniqueness: The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3/h5-6,8H,7,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDQPPLPHGXYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=C(C=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874365
Record name 2,3,4-TRIMEO AMPHETAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082-23-1, 22199-12-8
Record name 2,3,4-Trimethoxyamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethoxyamphetamine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethanamine, 2,3,4-trimethoxy-alpha-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-TRIMEO AMPHETAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMA-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T3SO4A6HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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